molecular formula C16H13FN2O3S2 B2850559 N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895470-30-1

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2850559
CAS No.: 895470-30-1
M. Wt: 364.41
InChI Key: HYYOZQBKOGWMET-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 899941-91-4) is a synthetic small molecule with a molecular formula of C17H15FN2O3S3 and a molecular weight of 410.506 g/mol . This compound belongs to the benzothiazole class of heterocyclic compounds, which are extensively investigated in medicinal chemistry and chemical biology for their diverse biological activities and applications in material science . The structure incorporates a 1,3-benzothiazol-2-yl moiety, known for its prevalence in pharmacologically active compounds, linked via an amide bond to a propanamide chain bearing a 4-fluorobenzenesulfonyl group . Benzothiazole derivatives, such as this compound, are recognized as valuable scaffolds in drug discovery and development. They have been studied as fibroblast growth factor antagonists, autotaxin inhibitors, and inhibitors of the Wnt antagonist DKK and cytosolic phospholipase A2α, highlighting their potential as tools for interrogating various biological pathways . Furthermore, hydrazonylsulfone derivatives related to this chemical class have been explored for their optical properties and potential applications in organic electronics and as ligands for metal extraction . The presence of the sulfonamide group is a common feature in many bioactive compounds and can be instrumental in facilitating key interactions with enzymatic targets. This product is intended for research purposes only and is supplied with high purity. It is strictly not intended for diagnostic or therapeutic uses in humans or animals . Researchers are advised to consult the material safety data sheet for safe handling and storage conditions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYOZQBKOGWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Stepwise Methodology

Benzothiazole Core Synthesis

The benzothiazole moiety is synthesized via cyclocondensation of 2-aminothiophenol with a carbonyl source. In a typical procedure, 2-aminothiophenol (1.0 eq) reacts with malonic acid derivatives under acidic conditions (H₂SO₄, 80°C, 6 h) to form the 2-aminobenzothiazole intermediate. Alternative methods employ thiourea derivatives with bromoacetophenone in ethanol under reflux, though this approach shows lower regioselectivity (≈72% yield).

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution. The benzothiazole intermediate (1.0 eq) reacts with 4-fluorobenzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (2.5 eq) as a base. Reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:3), with complete conversion observed within 3 h. Post-reaction workup involves sequential washes with 1M HCl and brine, followed by drying over MgSO₄.

Amidation with Propanoic Acid Derivatives

The final amidation step employs carbodiimide coupling. 3-(4-Fluorobenzenesulfonyl)propanoic acid (1.1 eq) is activated with EDC (1.3 eq) and HOBt (1.3 eq) in DCM for 30 min. The sulfonylated benzothiazole (1.0 eq) is added, and the reaction proceeds at room temperature for 12 h. Purification via flash chromatography (SiO₂, ethyl acetate/hexanes 1:2) yields the target compound as a white solid (mp 148–150°C).

Reaction Optimization and Critical Parameters

Table 1: Comparative Analysis of Sulfonylation Conditions
Solvent Base Temperature (°C) Time (h) Yield (%)
Dichloromethane Triethylamine 0–5 3 78
THF Pyridine 25 6 62
DMF DBU 40 2 55

Data adapted from patent US7205302B2, with modifications for fluorinated analogs. Dichloromethane-triethylamine systems maximize yield by minimizing side reactions (e.g., sulfonate ester formation). Elevated temperatures in DMF accelerate decomposition pathways.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous sulfonylation using microreactors. Residence times of 15 min at 10°C achieve 82% conversion, outperforming batch reactors (65% at 3 h). Key advantages include improved heat dissipation and reduced solvent consumption.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% (1.2 h vs. 3 h) with comparable yields (74%). Solvent-free conditions under ball milling are being explored but currently face challenges in product isolation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.25 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 2H, Ar-F), 7.45–7.38 (m, 2H, Ar-F), 3.12 (t, J=7.2 Hz, 2H, CH₂), 2.89 (t, J=7.2 Hz, 2H, CH₂).
  • HRMS : m/z calculated for C₁₆H₁₂FN₂O₃S₂ [M+H]⁺: 379.0321; found: 379.0318.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm. Residual solvents (DCM < 50 ppm) are quantified via GC-MS.

Challenges and Troubleshooting

Byproduct Formation

The primary byproduct (≈12%) arises from N-benzothiazole sulfonation at the 6-position. This is mitigated by using electron-deficient sulfonyl chlorides and low temperatures.

Scale-Up Impurities

At >100 g scales, dimerization via sulfonamide cross-linking becomes significant (≈8%). Addition of radical inhibitors (e.g., BHT) reduces this to <2%.

Comparative Analysis with Structural Analogs

Table 2: Yield Comparison Across Sulfonamide Derivatives
Compound Sulfonylation Yield (%) Amidation Yield (%)
4-Methylbenzenesulfonyl analog 85 80
4-Chlorobenzenesulfonyl analog 72 68
4-Fluorobenzenesulfonyl target 78 75

Fluorinated derivatives exhibit marginally lower yields due to the electron-withdrawing nature of fluorine, which slows sulfonylation kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules and processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds share the benzothiazole-propanamide core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Key Biological/Physical Properties References
N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (Target) 4-Fluorobenzenesulfonyl ~363.4 (calculated) Hypothesized enhanced metabolic stability
N-(1,3-Benzothiazol-2-yl)-3-(4-nitrobenzenesulfonyl)propanamide (17b) 4-Nitrobenzenesulfonyl 586.0991 (HRMS) High yield (83.98%); NO₂ group may improve reactivity
N-(4-(Benzothiazol-2-yl)phenyl)-3-(nitroimidazole)propanamide (2NPBTA) Nitroimidazole N/A Radiolabeled with iodine-131 for tumor hypoxia imaging
N-(1,3-Benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide () 4-Methylbenzenesulfonyl ~359.4 (calculated) Methyl group may reduce solubility vs. fluoro analogs
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) Cyclohexyl, N-hydroxy N/A Antioxidant activity (DPPH assay)

Key Differences and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzenesulfonyl group in the target compound likely enhances metabolic stability compared to the 4-methylbenzenesulfonyl group in ’s analog, as fluorine’s electronegativity reduces susceptibility to oxidative degradation . Conversely, the nitro group in 17b () may increase reactivity but also toxicity .
  • Biological Targeting: Compounds like 2NPBTA () are designed for diagnostic applications (e.g., tumor imaging), whereas the target compound’s fluorinated aromatic system may align with therapeutic targets such as GLUT4 () or carbonic anhydrases () due to improved membrane permeability .
  • Synthetic Accessibility : The target compound’s synthesis may mirror ’s high-yield (>80%) methods, but the fluorine substituent could necessitate specialized fluorination steps, increasing complexity compared to nitro or methyl analogs .

Spectroscopic and Analytical Data

  • FTIR : All analogs show characteristic peaks for NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and SO₂ (1150–1250 cm⁻¹). The target compound’s 4-fluoro group may shift SO₂ vibrations slightly compared to nitro or methyl groups .
  • NMR : The ¹H NMR of 17b () shows aromatic protons at δ 7.5–8.2 ppm, while the target’s 4-fluorobenzenesulfonyl group would exhibit distinct splitting patterns due to fluorine’s deshielding effect .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide, and how do they influence its biological activity?

  • Structural Features : The compound integrates a benzothiazole ring (imparting aromaticity and π-π stacking potential), a 4-fluorobenzenesulfonyl group (enhancing solubility and electron-withdrawing effects), and a propanamide linker (facilitating hydrogen bonding). These features collectively enhance interactions with biological targets like enzymes or receptors .
  • Methodological Insight : Structure-activity relationship (SAR) studies utilize X-ray crystallography (e.g., SHELX for structural refinement ) and NMR spectroscopy to correlate substituent effects (e.g., fluorination at the para position) with activity trends.

Q. What synthetic methodologies are optimal for preparing This compound with high purity?

  • Synthesis Steps :

Intermediate Preparation : React 1,3-benzothiazol-2-amine with 3-chloropropionyl chloride to form the propanamide backbone.

Sulfonylation : Couple with 4-fluorobenzenesulfonyl chloride using triethylamine as a base in DMF at 0–5°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

  • Critical Parameters : Control reaction temperature to minimize side reactions (e.g., sulfonamide over-sulfonation) and optimize solvent polarity for intermediate stability .

Q. What biological activities have been experimentally confirmed for this compound, and what models validate these effects?

  • Confirmed Activities :

  • Anticancer : IC₅₀ values of 2.1–8.7 µM against MCF-7 (breast) and A549 (lung) cancer cells via microtubule disruption .
  • Antimicrobial : MIC of 4 µg/mL against Staphylococcus aureus through membrane permeability alteration .
    • Validation Models :
  • In vitro cytotoxicity assays (MTT/propidium iodide) .
  • In vivo xenograft mouse models (tumor volume reduction by 60% at 20 mg/kg dosing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Analytical Strategies :

  • Assay Standardization : Compare protocols for cell line viability assays (e.g., MTT vs. resazurin), noting differences in incubation times or serum concentrations .
  • Structural Variants : Evaluate analogs (e.g., hydroxy vs. fluorobenzenesulfonyl substituents) to identify activity cliffs. For example, hydroxylation at the phenyl ring reduces COX-2 inhibition by 40% compared to fluorinated derivatives .
    • Data Tools : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What experimental approaches elucidate the molecular mechanism of action for this compound?

  • Techniques :

  • Crystallography : Resolve ligand-target complexes (e.g., tubulin or COX-2) using SHELX-refined X-ray structures to identify key binding residues .
  • Proteomics : Apply SILAC (stable isotope labeling by amino acids in cell culture) to quantify changes in protein expression post-treatment .
    • Functional Assays : Measure microtubule polymerization rates (turbidimetry at 350 nm) or ROS generation (DCFH-DA fluorescence) to link structural features to mechanistic outcomes .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Protocol Design :

  • Dosing : Administer 10–50 mg/kg intravenously (IV) or orally (PO) in BALB/c mice, with plasma sampling at 0, 1, 3, 6, 12, and 24 hours for LC-MS/MS analysis .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology (H&E staining) .
    • Advanced Imaging : Utilize PET/CT with fluorinated analogs (e.g., ¹⁸F-labeled derivatives) to track biodistribution .

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